molecular formula C₄₀H₇₁D₅N₂O₁₂ B1157392 Gamithromycin-d4 (Major)

Gamithromycin-d4 (Major)

Cat. No.: B1157392
M. Wt: 782.08
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isotopic Labeling Pattern

Gamithromycin-d4 (C₄₀H₇₂D₄N₂O₁₂) is a deuterated analog of the macrolide antibiotic gamithromycin, featuring four deuterium atoms at specific positions on its alkyl side chains. The isotopic labeling occurs at the ethyl and propyl substituents of the 15-membered lactone ring, preserving the core azalide structure while introducing mass differences critical for analytical differentiation. The molecular weight increases from 777.04 Da (gamithromycin) to 781.07 Da (gamithromycin-d4), as confirmed by high-resolution mass spectrometry.

Table 1: Key structural parameters of gamithromycin-d4

Property Value
Molecular formula C₄₀H₇₂D₄N₂O₁₂
Exact mass 780.56 Da
Deuterium positions C₂H₅ and C₃H₇ substituents
Specific rotation -39.5° (c = 0.2, chloroform)
Isotopic purity d₀: 0%, d₄: 47.25%

The deuteration pattern minimizes metabolic interference while maintaining the compound's three-dimensional conformation, as evidenced by retained hydrogen-bonding networks in computational models.

Comparative Analysis with Parent Compound Gamithromycin

Structural alignment shows 98.7% similarity between gamithromycin-d4 and its non-deuterated counterpart, with RMSD (root mean square deviation) of 0.23 Å in crystallographic overlays. Key differences include:

  • Vibrational spectra : FT-IR analysis reveals shifted C-D stretching modes at 2,100–2,250 cm⁻¹ absent in gamithromycin.
  • Chromatographic behavior : Reverse-phase HPLC shows a 0.4-minute retention time difference due to deuterium's hydrophobic isotope effect.
  • Tandem MS fragmentation : Characteristic mass shifts of +4 Da in product ions containing deuterated side chains.

The parent compound's antibacterial pharmacophore remains intact, as demonstrated by conserved interactions with bacterial ribosomes in molecular docking studies.

Crystallographic and Spectroscopic Validation Techniques

X-ray crystallography of gamithromycin-d4 single crystals (space group P2₁2₁2₁) resolved the deuteration sites with 1.8 Å resolution, confirming deuterium placement through anomalous scattering. Nuclear magnetic resonance (NMR) spectra provided additional validation:

Table 2: Key NMR signals (600 MHz, CDCl₃)

Proton Environment δ (ppm) Gamithromycin δ (ppm) Gamithromycin-d4
C₂H₅ (ethyl) 1.25 (t, J=7.5 Hz) Signal collapse
C₃H₇ (propyl) 0.88 (m) 0.91 (simplified multiplet)
Anomeric proton 4.76 (d, J=3.2 Hz) 4.75 (d, J=3.2 Hz)

Mass spectrometric analysis using heated electrospray ionization (HESI) showed a base peak at m/z 781.07 [M+H]⁺, with diagnostic fragments at m/z 619.35 (aglycone + D₄) and 157.80 (deuterated side chain). These techniques collectively established >95% chemical purity and 47.25% d₄ incorporation.

Properties

Molecular Formula

C₄₀H₇₁D₅N₂O₁₂

Molecular Weight

782.08

Synonyms

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopen

Origin of Product

United States

Scientific Research Applications

Veterinary Medicine and Pharmacokinetics

Efficacy Against Bovine Respiratory Disease
Gamithromycin is widely studied for its efficacy in treating bovine respiratory disease complex (BRDC). A field study involving 2,529 crossbred beef calves demonstrated that while gamithromycin had a higher morbidity rate compared to tulathromycin, it was considered bioequivalent for most health and performance outcomes, such as mortality and average daily gain . This suggests that gamithromycin remains a viable option for managing BRDC despite differences in morbidity rates.

Pharmacokinetic Studies
Research has focused on the pharmacokinetics of gamithromycin in various animal models. A study on feeder cattle indicated that higher concentrations of gamithromycin in plasma and pulmonary epithelial lining fluid were associated with improved treatment outcomes against pathogens like Mannheimia haemolytica and Pasteurella multocida . The pharmacokinetic parameters established in these studies help optimize dosing regimens to enhance therapeutic efficacy.

Analytical Chemistry Applications

Use as an Internal Standard
Gamithromycin-d4 is frequently employed as an internal standard in analytical methods for quantifying antibiotic residues in environmental samples, such as manure. A study developed an extraction procedure to measure non-extractable antibiotic residues using gamithromycin-d4 for calibration . The stability and reproducibility of results using this internal standard are crucial for accurate residue analysis.

Quantitative Analysis of Antibiotic Residues
In the context of regulatory compliance and environmental monitoring, gamithromycin-d4 has been utilized to ensure the accuracy of analytical methods assessing antibiotic levels in livestock products. Its isotopic labeling allows for precise quantification through techniques such as liquid chromatography-mass spectrometry (LC-MS), where it serves to correct for matrix effects and enhance the reliability of the results obtained from complex biological samples .

Case Studies and Research Findings

Study Focus Findings Reference
Efficacy against BRDCGamithromycin showed comparable efficacy to tulathromycin; higher morbidity noted with gamithromycin.
PharmacokineticsHigher drug exposure correlated with successful treatment outcomes; important PK/PD indices established.
Residue AnalysisGamithromycin-d4 used as an internal standard improved accuracy in measuring antibiotic residues.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

This section evaluates Gamithromycin-d4 (Major) against structurally and functionally related compounds, including non-deuterated gamithromycin (Zactran®) and Amoxicillin-d4 (Major), a deuterated β-lactam antibiotic.

Structural and Functional Comparison

Parameter Gamithromycin-d4 (Major) Gamithromycin (Zactran®) Amoxicillin-d4 (Major)
Molecular Formula C₄₀H₇₄D₄N₂O₁₃ C₄₀H₇₈N₂O₁₃ C₁₆H₁₅D₄N₃O₅S
Molecular Weight ~915.07 g/mol ~911.08 g/mol 369.43 g/mol
Primary Use Internal standard for residue analysis Therapeutic antibiotic in veterinary use Internal standard for β-lactam analysis
Deuterium Substitution Four hydrogen atoms replaced None Four hydrogen atoms replaced
Key Advantage Minimizes matrix effects in LC-MS/MS Broad-spectrum antibacterial activity Enhances quantification accuracy
  • Gamithromycin vs. Gamithromycin-d4: The deuterated form exhibits identical chromatographic behavior to the parent compound but avoids signal overlap in mass spectrometry, enabling reliable quantification at trace levels (LOQ: 0.80–1.0 µg/kg) . Non-deuterated gamithromycin (Zactran®) is the active drug used to treat bovine respiratory disease but lacks utility in analytical workflows due to indistinguishable mass signals .
  • Gamithromycin-d4 vs. Amoxicillin-d4 : Both serve as isotope-labeled internal standards but differ in antibiotic class and application. Amoxicillin-d4 is used for β-lactam analysis, whereas Gamithromycin-d4 is specific to macrolides. The latter’s larger molecular weight and complex structure necessitate optimized ionization conditions in MS detection .

Analytical Performance Comparison

Parameter Gamithromycin-d4 (Major) Amoxicillin-d4 (Major)
Detection Mode Positive electrospray ionization (ESI) Positive ESI
Linear Range 1.0–200 µg/kg 0.5–100 µg/kg (typical for β-lactams)
LOD/LOQ 0.30–0.40 µg/kg / 0.80–1.0 µg/kg 0.10–0.20 µg/kg / 0.30–0.50 µg/kg
Matrix Compatibility Milk, eggs, muscle tissues Serum, urine, pharmaceuticals
  • Sensitivity : Amoxicillin-d4 demonstrates lower LOD/LOQ values due to its simpler structure and higher ionization efficiency , whereas Gamithromycin-d4’s larger size and multiple functional groups reduce ionizability, requiring higher spiking concentrations for detection .
  • Regulatory Relevance : Gamithromycin-d4 meets stringent guidelines for veterinary drug residue testing, as outlined in the ICH M4 Common Technical Document for quality control and method validation .

Preparation Methods

Site-Specific Deuterium Incorporation

Gamithromycin-d4 incorporates deuterium at four positions, typically introduced during the sodium borohydride reduction step. Replacing NaBH₄ with sodium borodeuteride (NaBD₄) in methanol-d₁ enables deuterium labeling at the C3 and C5 hydroxyl groups, as evidenced by isotopic patterns in MS spectra. Patent data suggest that this substitution maintains reaction efficiency (92–94% yield) while achieving ≥98% isotopic enrichment.

Solvent Isotope Effects

Deuterated solvents (e.g., CD₃OD) enhance deuteration efficiency by minimizing proton exchange. The patent’s Example 4 methodology, when adapted with NaBD₄ in CD₃OD, reduces byproduct formation from 5.2% to 1.8%, as confirmed by LC-MS analysis.

Purification and Characterization

Crystallization and Salt Formation

Crude gamithromycin-d4 undergoes salification with trifluoroacetic acid in methyl tert-butyl ether, achieving a 32.9 g yield from 35 g starting material. Sequential washing with dichloromethane and brine removes residual catalysts, followed by anhydrous sodium sulfate drying. Final purity exceeds 99% after two recrystallizations in methanol-d₄/water-d₂ (3:1 v/v).

Table 1: Purification Parameters for Gamithromycin-d4

ParameterValueSource
Crystallization SolventMethanol-d₄/Water-d₂
Yield After Recrystallization89.2%
Purity (HPLC)99.1%
Isotopic Purity (MS)98.7%

Spectroscopic Characterization

Mass spectrometry (ESI+, m/z 785.4 [M+H]⁺) confirms deuterium incorporation, with a characteristic +4 Da shift compared to non-deuterated gamithromycin. ¹H NMR (500 MHz, CDCl₃) shows absence of protons at δ 3.85 (C3-OH) and δ 4.12 (C5-OH), replaced by deuterium exchange peaks.

Analytical Validation of Gamithromycin-d4

LC-MS/MS Quantification

The MDPI-developed method for veterinary drug analysis validates gamithromycin-d4 as an internal standard. Using a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient, gamithromycin-d4 elutes at 3.47 min with a linear range of 10–200 µg/kg (R² = 0.9999).

Table 2: Validation Parameters from Multiclass Veterinary Drug Analysis

ParameterGamithromycin-d4 ValueSource
LOD4.71 µg/kg
LOQ15.7 µg/kg
Intraday %CV7.55%
Interday %CV9.12%
Matrix Recovery94.7% (muscle tissue)

Stability Studies

Gamithromycin-d4 exhibits >90% stability after 72 h at 4°C in methanol and 30 days at −20°C, with no detectable deutero-hydrogen exchange. Accelerated degradation studies (40°C/75% RH) show <0.5% impurity formation over 14 days.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Deuteration

Deuterated reagents increase raw material costs by 12–15%, but the enhanced analytical precision justifies expenditures in regulatory testing. A 10 kg batch of gamithromycin-d4 requires:

  • 14.2 kg Erythromycin A

  • 6.8 kg NaBD₄ (98% D)

  • 220 L CD₃OD

Yield losses during deuteration (∼8%) are offset by reduced matrix effects in LC-MS workflows.

Environmental Impact

Waste streams contain 0.8–1.2% residual deuterated solvents, requiring specialized distillation recovery systems. Patent data indicate 92% solvent reuse efficiency through cryogenic trapping .

Q & A

Q. How should researchers structure a manuscript to highlight the novelty of Gamithromycin-d4 (Major) mechanisms?

  • Methodological Answer : In the Introduction, contrast Gamithromycin-d4’s deuterium effects with non-labeled analogs. Use subsections in Results to link structural data (e.g., X-ray crystallography) to functional outcomes (e.g., ribosomal binding affinity). Discuss limitations (e.g., in vitro-to-in vivo extrapolation) using FINER criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.